molecular formula C11H21BrN2O B14491725 2-Bromo-N-(3-diethylaminopropyl)crotonamide CAS No. 63992-52-9

2-Bromo-N-(3-diethylaminopropyl)crotonamide

Cat. No.: B14491725
CAS No.: 63992-52-9
M. Wt: 277.20 g/mol
InChI Key: VRIKJYQVLVEODZ-WMZJFQQLSA-N
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Description

2-Bromo-N-(3-diethylaminopropyl)crotonamide is an organic compound that belongs to the class of brominated amides It is characterized by the presence of a bromine atom attached to the crotonamide structure, which is further substituted with a 3-diethylaminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-diethylaminopropyl)crotonamide typically involves the bromination of a suitable precursor, followed by the introduction of the diethylaminopropyl group. One common method is the bromination of crotonamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The bromination step can be optimized using automated reactors, and the subsequent introduction of the diethylaminopropyl group can be achieved through nucleophilic substitution reactions using diethylamine and a suitable base.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-diethylaminopropyl)crotonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Bromo-N-(3-diethylaminopropyl)crotonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-diethylaminopropyl)crotonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(3-dimethylaminopropyl)crotonamide
  • 2-Bromo-N-(3-diethylaminopropyl)butyramide
  • 2-Bromo-N-(3-diethylaminopropyl)acrylamide

Uniqueness

2-Bromo-N-(3-diethylaminopropyl)crotonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminopropyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

63992-52-9

Molecular Formula

C11H21BrN2O

Molecular Weight

277.20 g/mol

IUPAC Name

(Z)-2-bromo-N-[3-(diethylamino)propyl]but-2-enamide

InChI

InChI=1S/C11H21BrN2O/c1-4-10(12)11(15)13-8-7-9-14(5-2)6-3/h4H,5-9H2,1-3H3,(H,13,15)/b10-4-

InChI Key

VRIKJYQVLVEODZ-WMZJFQQLSA-N

Isomeric SMILES

CCN(CC)CCCNC(=O)/C(=C/C)/Br

Canonical SMILES

CCN(CC)CCCNC(=O)C(=CC)Br

Origin of Product

United States

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